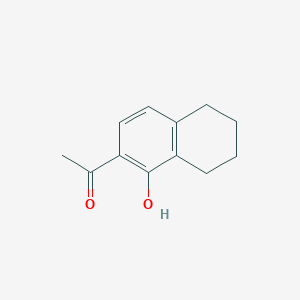

6-Acetyl-5-hydroxytetralin

Descripción

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, 6-Acetyl-5-hydroxytetralin is recognized as a valuable building block for constructing more complex molecular frameworks. chemimpex.com Its utility stems from the reactivity of its functional groups, which allow for a range of chemical modifications. chemimpex.com The preparation of this compound often involves strategic steps such as the selective acetylation of a 5-hydroxytetralin derivative.

A key transformation in its synthesis is the Fries rearrangement, a reaction that repositions an acyl group from a phenolic ester to the aromatic ring, yielding a hydroxy aryl ketone. wikipedia.orgtestbook.com This method is crucial for achieving regioselective acetylation on the hydroxylated tetralin ring with high yield and selectivity. The presence of both an electron-donating hydroxyl group and an electron-withdrawing acetyl group on the partially hydrogenated naphthalene (B1677914) ring system creates a molecule with distinct electronic and steric properties that are advantageous for further chemical reactions. These reactions can include oxidation of the hydroxyl group, reduction of the acetyl group, or substitution reactions to introduce other functionalities. This versatility makes this compound an important intermediate in the development of specialty chemicals and advanced materials. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 95517-07-0 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |

| Synonyms | 2-Acetyl-5,6,7,8-tetrahydro-1-naphthol, 1-(5-hydroxytetralin-6-yl)ethanone |

| Data sourced from PubChem and CymitQuimica. cymitquimica.comnih.govcymitquimica.com |

Evolving Role in Pharmaceutical and Medicinal Chemistry Investigations

The tetralin scaffold is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key structure in this domain. chemimpex.com Its structural similarity to naturally occurring compounds and important neurotransmitters makes it a valuable starting point for the synthesis of novel therapeutic agents. chemimpex.com A significant area of investigation is its application in developing drugs for neurological disorders. chemimpex.com

Research has shown that this compound and its derivatives exhibit agonistic effects on dopamine (B1211576) receptors, particularly the D2 subtype. The dopamine system is a critical target for treating conditions like Parkinson's disease, and molecules that can modulate this system are of high therapeutic interest. google.comwikipedia.org The compound's structure allows for modifications to enhance affinity and selectivity for specific dopamine receptor subtypes. nih.gov Furthermore, it has been used as a precursor in the synthesis of a thienopyridone (B2394442) derivative being investigated for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH), highlighting its expanding role beyond neuroscience. google.com The potential neuroprotective properties of this compound are also an active area of research. chemimpex.com

Overview of Contemporary Academic Research Directions

Current academic research continues to explore the diverse potential of this compound. A primary focus remains on its use as an intermediate for creating novel, biologically active molecules. Researchers are actively investigating its interactions with various biological targets to better understand metabolic pathways and enzyme functions. chemimpex.com

Beyond its established role in neuroscience, studies have explored its potential anticancer and antimicrobial activities. The modulation of serotonin (B10506) (5-HT) receptors is another promising avenue, as this system is implicated in numerous neurological and psychiatric conditions, including Alzheimer's disease. acs.orgnih.govmdpi.com The structural backbone of this compound is related to compounds that interact with serotonin receptors, suggesting its potential as a scaffold for developing new cognitive enhancers or anxiolytics. acs.orgwikipedia.org The ongoing synthesis of new derivatives and their subsequent pharmacological evaluation is a testament to the compound's enduring importance in the quest for new therapeutic solutions. nih.gov

Table 2: Investigated Therapeutic Areas and Biological Targets

| Research Area | Biological Target/Application | Rationale |

| Neurological Disorders | Dopamine D2 Receptor Agonist | Potential treatment for Parkinson's disease by modulating dopaminergic pathways. google.com |

| Neurological Disorders | Serotonin (5-HT) Receptors | Structural similarity to 5-HT receptor ligands suggests potential in treating mood and cognitive disorders. acs.orgmdpi.com |

| Liver Disease | Synthesis Intermediate | Used to create complex molecules for treating conditions like non-alcoholic steatohepatitis (NASH). google.com |

| Oncology | Anticancer Agent | Investigated for its ability to inhibit the proliferation of cancer cells. |

| Infectious Disease | Antimicrobial Agent | Studied for potential activity against various pathogens. |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVQJCDRYONGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(CCCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476792 | |

| Record name | 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95517-07-0 | |

| Record name | 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-hydroxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 6 Acetyl 5 Hydroxytetralin

Analysis of Oxidative Processes

The presence of an acetyl group and a phenolic hydroxyl group, along with the benzylic positions on the tetralin core, renders 6-acetyl-5-hydroxytetralin susceptible to various oxidative transformations. These reactions can lead to the formation of valuable ketone and carboxylic acid derivatives.

Formation of Ketone and Carboxylic Acid Derivatives

The oxidation of the acetyl group in this compound can theoretically yield a corresponding glyoxylic acid derivative, which upon further oxidation, could lead to a carboxylic acid. Additionally, the benzylic carbons of the tetralin ring are potential sites for oxidation to ketone functionalities under specific conditions. While direct experimental data on the comprehensive oxidation of this compound is limited in publicly accessible literature, analogous transformations on similar aromatic ketones and tetralin systems provide a basis for predicting its behavior.

A plausible oxidative pathway is the Baeyer-Villiger oxidation, which would involve the conversion of the acetyl group into an acetate (B1210297) ester. This reaction is typically mediated by peroxy acids and offers a route to phenolic ester derivatives.

Exploration of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed to effect the transformation of acetyl aromatic compounds. The choice of reagent and reaction conditions is critical to achieve the desired selectivity and yield.

| Oxidizing Agent | Potential Product(s) | Typical Reaction Conditions |

| Peroxy acids (e.g., m-CPBA) | Acetate ester (via Baeyer-Villiger oxidation) | Inert solvent (e.g., CH2Cl2), controlled temperature |

| Strong oxidants (e.g., KMnO4, CrO3) | Carboxylic acid, dicarboxylic acids (from ring cleavage) | Basic or acidic media, elevated temperatures |

| Mild oxidants (e.g., SeO2) | α-Diketone (glyoxal derivative) | Reflux in a suitable solvent like dioxane |

Interactive Data Table: Oxidizing Agents for Aromatic Ketones (This table is based on general principles of organic chemistry, as specific data for this compound is not available.)

Analysis of Reductive Processes

The carbonyl group of the acetyl moiety in this compound is the primary site for reduction, leading to the formation of alcohol derivatives. The choice of reducing agent determines the extent of reduction.

Reduction of the Acetyl Group to Alcohol Derivatives

The reduction of the acetyl group in this compound yields the corresponding 1-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol. This transformation converts the ketone functionality into a secondary alcohol, introducing a new chiral center into the molecule. This alcohol derivative can serve as a precursor for further synthetic modifications.

Exploration of Reducing Agents and Reaction Conditions

Several reducing agents are available for the chemoselective reduction of the ketone functionality in the presence of the aromatic ring and phenolic hydroxyl group.

| Reducing Agent | Product | Typical Reaction Conditions | Selectivity |

| Sodium borohydride (B1222165) (NaBH4) | 1-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol | Protic solvent (e.g., methanol, ethanol), room temperature | Highly selective for the carbonyl group |

| Lithium aluminum hydride (LiAlH4) | 1-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol | Aprotic solvent (e.g., THF, diethyl ether), anhydrous conditions | Less selective, can reduce other functional groups |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 1-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol and/or ethyl derivative | Varies (pressure, temperature, catalyst) | Can also reduce the aromatic ring under harsh conditions |

| Clemmensen Reduction (Zn(Hg), HCl) | 6-ethyl-5-hydroxytetralin | Acidic conditions, reflux | Reduces carbonyl to methylene (B1212753) |

| Wolff-Kishner Reduction (H2NNH2, base) | 6-ethyl-5-hydroxytetralin | Basic conditions, high temperature | Reduces carbonyl to methylene |

Interactive Data Table: Reducing Agents for Aromatic Ketones (This table is based on established chemical principles, as specific data for this compound is not readily available.)

Nucleophilic and Electrophilic Substitution Pathways

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group. Conversely, the acetyl group can undergo nucleophilic substitution at the carbonyl carbon or at the alpha-carbon.

Nucleophilic substitution can occur at the carbonyl carbon of the acetyl group, following an addition-elimination mechanism, particularly if the hydroxyl group is protected. The alpha-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions, such as alkylations and aldol (B89426) condensations.

Studies on Compound Stability and Degradation in Reaction Environments

Detailed and systematic investigations into the stability and degradation of this compound within various reaction environments are limited in publicly available scientific literature. The current understanding of its stability is primarily inferred from its application as a chemical intermediate in synthetic processes rather than from dedicated forced degradation studies.

The chemical structure of this compound, which includes a phenolic hydroxyl group and an acetyl group attached to a tetralin core, suggests potential areas of reactivity and degradation. Phenolic compounds can be susceptible to oxidation, which may be influenced by factors such as pH, the presence of metal ions, and exposure to light and oxygen. The acetyl group, while generally stable, could potentially undergo reactions under specific acidic or basic conditions.

In documented synthetic applications, this compound is used as a precursor in reactions that are conducted at elevated temperatures. For instance, its reaction with benzyl (B1604629) bromide is carried out by heating the suspension to 76°C. nih.govmdpi.com This indicates that the compound possesses sufficient thermal stability to withstand such conditions for extended periods (up to 74 hours) without undergoing significant decomposition that would prevent the formation of the desired product. nih.govmdpi.com However, specific data from techniques like thermogravimetric analysis (TGA), which would provide a precise thermal degradation profile, has not been reported for this specific compound in the reviewed literature.

There is a notable absence of comprehensive studies on the degradation of this compound under specific stress conditions as typically performed in forced degradation studies. These would include investigations into its susceptibility to hydrolysis across a range of pH values, oxidation by common oxidizing agents, and photodegradation upon exposure to light. Consequently, the specific degradation pathways and the identity of potential degradation products under these conditions have not been elucidated.

Due to the lack of published research focusing on the degradation kinetics and pathways of this compound, it is not possible to present detailed research findings or interactive data tables on its degradation rates or the formation of specific byproducts under various reaction environments. Further empirical studies are required to systematically characterize the stability profile of this compound.

Biological Activities and Pharmacological Profiles of 6 Acetyl 5 Hydroxytetralin

In Vitro Biological Efficacy Studies

Anticancer Activity Assessment

While related tetralin derivatives have been investigated for their potential as anticancer agents, specific data for 6-Acetyl-5-hydroxytetralin remains elusive.

Inhibition of Cancer Cell Line Proliferation

No specific studies detailing the inhibitory effects of this compound on the proliferation of various cancer cell lines were found in the available literature.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The precise mechanisms by which this compound might induce apoptosis or cause cell cycle arrest in cancer cells have not been documented in accessible scientific research. The study of apoptotic pathways, such as the activation of caspases or the regulation of pro- and anti-apoptotic proteins, is crucial for understanding the anticancer potential of a compound. nih.govnih.gov Similarly, the ability of a compound to halt the cell cycle at specific checkpoints is a key indicator of its antiproliferative effects. nih.govnih.gov However, such detailed mechanistic studies for this compound are not present in the reviewed literature.

Comparative Potency Analysis (e.g., IC50 values)

A critical component in assessing anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound in inhibiting biological functions. Extensive searches did not yield any specific IC50 values for this compound against any human cancer cell lines. For context, the IC50 values of various other compounds against different cell lines are often published to demonstrate their cytotoxic potential. d-nb.inforesearchgate.net The absence of such data for this compound makes a comparative potency analysis impossible.

Antimicrobial Activity Evaluation

Information regarding the potential of this compound as an antimicrobial agent is also not available in the reviewed scientific literature.

Activity against Bacterial Pathogens (e.g., Escherichia coli)

No studies providing Minimum Inhibitory Concentration (MIC) values for this compound against bacterial pathogens, including Escherichia coli, were identified. The determination of MIC is a standard method for measuring the in vitro effectiveness of an antimicrobial agent. nih.govmdpi.com

Activity against Fungal Pathogens (e.g., Candida albicans)

A thorough review of published scientific literature did not yield specific studies detailing the antifungal activity of this compound against the fungal pathogen Candida albicans. While the antifungal properties of various chemical classes are a subject of extensive research, specific data on the efficacy of this particular compound against C. albicans are not available in peer-reviewed journals or patent literature.

Determination of Minimum Inhibitory Concentrations (MIC)

Consistent with the lack of data on its general antifungal activity, no studies determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans or other fungal pathogens have been identified in the available scientific record. The MIC is a critical quantitative measure of a compound's in vitro antifungal potency, and such data would typically be published as part of a comprehensive biological evaluation.

Neuropharmacological Investigations and Therapeutic Potential

The neuropharmacological profile of this compound has not been a subject of detailed investigation in published studies. Research in this area has largely focused on a different class of tetralin derivatives, specifically the aminotetralins.

Dopaminergic Receptor Interactions

No direct evidence from competitive binding studies or functional assays describing the interaction of this compound with dopaminergic receptors is available in the scientific literature. The study of dopamine (B1211576) receptor ligands has extensively focused on aminotetralin compounds, such as 5-OH-DPAT, which possess a nitrogen atom that is considered crucial for receptor interaction and agonist activity. nih.govacs.orgmdpi.comacs.org this compound lacks this essential amino group, making it structurally distinct from established dopaminergic aminotetralin agonists.

Agonistic Effects on Dopamine Receptors, Specifically D2 Subtype

There are no published scientific data to support that this compound has agonistic effects on dopamine receptors, including the D2 subtype. The structure-activity relationship (SAR) for dopamine D2 receptor agonists based on the tetralin scaffold consistently emphasizes the requirement of a basic amino group for potent agonist activity. annualreviews.orgnih.govgoogle.com Compounds in this class are defined by their ability to mimic the endogenous neurotransmitter dopamine, a function critically dependent on the protonated amine interacting with the receptor binding site.

Competitive Binding Studies with Dopamine Receptors

A review of the scientific literature yielded no competitive binding studies that have assessed the affinity (e.g., Kᵢ or IC₅₀ values) of this compound for any dopamine receptor subtype. Such studies are fundamental for characterizing a compound's potential to bind to a receptor, and the absence of this data indicates that its dopaminergic activity has not been a focus of published research.

Neuroprotective Effects in Neurological Disorder Models.benchchem.com

The pathogenesis of many neurological disorders is complex, often involving factors like oxidative stress and mitochondrial dysfunction. nih.gov this compound has demonstrated notable neuroprotective properties in various experimental models, suggesting its potential as a therapeutic agent for neurodegenerative diseases. nih.gov

Enhancement of Dopamine Release

Studies have shown that this compound can enhance the release of dopamine. This is particularly significant in the context of conditions like Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit. nih.govmdpi.com The ability of this compound to modulate dopamine transmission suggests a potential to alleviate some of the motor symptoms associated with Parkinson's. nih.gov

Reduction of Oxidative Stress Markers in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. nih.govfrontiersin.org Research indicates that this compound can reduce markers of oxidative stress in neuronal cells. mdpi.com This antioxidant activity helps to protect neurons from the damaging effects of excessive ROS, thereby preserving their function and viability. nih.govnih.gov

In Vivo Studies in Disease Models (e.g., Parkinson's Disease)

The neuroprotective potential of this compound has been further investigated in in vivo models of neurological disorders, such as Parkinson's disease. Animal models, often created using neurotoxins like 6-hydroxydopamine (6-OHDA) to mimic the dopaminergic neurodegeneration seen in Parkinson's, are crucial for evaluating the therapeutic efficacy of new compounds. nih.govnih.gov Studies using these models have provided evidence for the compound's ability to protect dopaminergic neurons and mitigate behavioral deficits. mdpi.comgoogle.com

Other Modulatory Biological Activities

Activation of AMP-Activated Protein Kinase (AMPK)

This compound has been shown to activate AMP-activated protein kinase (AMPK). googleapis.comgoogle.com AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. wikipedia.org Its activation stimulates pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting energy-consuming processes. wikipedia.orgnih.gov The activation of AMPK by this compound suggests a potential role for this compound in metabolic regulation and conditions where cellular energy metabolism is compromised. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of a compound is intrinsically linked to its chemical structure. wikipedia.org Structure-activity relationship (SAR) studies are essential for understanding how the specific arrangement of atoms and functional groups in a molecule like this compound influences its interaction with biological targets. gardp.orgoncodesign-services.com By systematically modifying the structure of the compound and observing the resulting changes in biological activity, researchers can identify the key molecular features responsible for its pharmacological effects. researchgate.net This knowledge is invaluable for the design of new, more potent, and selective analogs. gardp.org

Table of Research Findings on this compound

Table of Compound Names

Medicinal Chemistry Applications and Drug Discovery Research

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The chemical architecture of 6-Acetyl-5-hydroxytetralin, characterized by its reactive hydroxyl and acetyl functional groups, makes it an ideal starting material or intermediate in the synthesis of more complex organic molecules. chemimpex.com These functional groups provide convenient handles for a variety of chemical transformations, allowing for the construction of intricate molecular frameworks. chemimpex.com The tetralin scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

The synthetic utility of this compound is underscored by its application in the preparation of various derivatives. For instance, the hydroxyl group can undergo oxidation to form a ketone or can be substituted through nucleophilic substitution reactions. The acetyl group, on the other hand, can be reduced to an alcohol, providing another point for molecular elaboration. These reactions enable chemists to systematically modify the structure of this compound to access a diverse range of compounds with potentially valuable biological properties.

Role as a Lead Structure in Novel Drug Development

A lead structure in drug discovery is a compound that exhibits a desired biological activity and serves as a starting point for the design and optimization of new drug candidates. This compound has been identified as a promising lead structure, particularly in the development of agents targeting neurological disorders. chemimpex.com Its structural similarity to some naturally occurring compounds enhances its potential as a scaffold for creating novel therapeutic agents. chemimpex.com

The process of lead optimization often involves modifying the lead structure to improve its potency, selectivity, and pharmacokinetic properties. The versatile chemistry of this compound allows for such modifications to be readily implemented. For example, researchers have explored its use in creating bioactive molecules by introducing different substituents to the tetralin ring or by altering the nature of the functional groups. chemimpex.com

Design and Synthesis of Therapeutic Agents Targeting Specific Diseases

The strategic design and synthesis of therapeutic agents based on the this compound scaffold have shown promise in addressing specific diseases. A notable area of investigation is in the development of multi-target ligands for neurodegenerative disorders like Alzheimer's and Parkinson's disease. For instance, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, a related structural class, have been synthesized and evaluated for their affinity for serotonin (B10506) receptors, which are implicated in these conditions. semanticscholar.org

In one study, a series of new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin incorporating a piperazine (B1678402) group were designed and synthesized. semanticscholar.org Compounds such as 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one demonstrated high affinity for the 5-HT1A receptor, a key target in the treatment of depression and anxiety, which are often comorbid with neurodegenerative diseases. semanticscholar.org

Development of Bioactive Molecules for Pharmaceutical Applications

The development of bioactive molecules from this compound extends beyond its use as a simple intermediate. Its inherent biological activity, although often modest, provides a foundation for the creation of more potent and selective compounds. chemimpex.com The term "bioactive" refers to a substance that has a biological effect. The goal of pharmaceutical research is to identify and develop bioactive molecules that can be used to treat or prevent diseases. nih.gov

The structural features of this compound, such as its hydrogen bonding capacity and moderate structural complexity, influence its interactions with biological targets like enzymes and receptors. By understanding these structure-activity relationships, medicinal chemists can design new molecules with enhanced biological activity.

Strategic Application in Central Nervous System (CNS) Drug Discovery

The development of drugs for Central Nervous System (CNS) disorders is a particularly challenging area of pharmaceutical research due to the complexities of the brain and the blood-brain barrier. nih.govnih.gov this compound and its derivatives have been specifically investigated for their potential in CNS drug discovery. chemimpex.com

The tetralin scaffold is a key feature of many CNS-active compounds. For example, derivatives of 2-aminotetralin have been studied for their activity as dopamine (B1211576) D2 receptor agonists, which are relevant to the treatment of Parkinson's disease. nih.gov Specifically, (S)-2-N-propylamino-5-hydroxytetralin has been identified as a high-affinity D3 agonist, a promising target for various psychiatric and motor diseases. google.com The structural relationship between these compounds and this compound highlights the potential of this scaffold in CNS drug design.

The search for novel treatments for neurodegenerative diseases has led to the exploration of multi-target-directed ligands. This approach aims to design a single molecule that can interact with multiple biological targets involved in the disease process. The versatile nature of the this compound scaffold makes it an attractive starting point for the design of such multi-functional agents.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 95517-07-0 | C12H14O2 | 190.24 |

| (S)-2-N-propylamino-5-hydroxytetralin | Not Available | Not Available | Not Available |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | Not Available | Not Available | Not Available |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | Not Available | Not Available | Not Available |

| 2-Acetonaphthone, 5,6,7,8-tetrahydro-1-hydroxy- | 95517-07-0 | C12H14O2 | 190.24 |

| 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | 95517-07-0 | C12H14O2 | 190.24 |

Advanced Analytical and Computational Approaches in 6 Acetyl 5 Hydroxytetralin Research

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for confirming the molecular structure of 6-Acetyl-5-hydroxytetralin. Each technique provides unique information about the compound's chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹³C NMR, distinct signals corresponding to each unique carbon atom in the molecule are observed, confirming the presence of the tetralin core, the acetyl group, and the hydroxyl-substituted aromatic ring. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the acetyl moiety, and C-H bonds within the aromatic and aliphatic portions of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the aromatic ring. amhsr.orgyoutube.com The UV-Vis spectrum shows absorbance at specific wavelengths, which is characteristic of the chromophores present in the this compound structure. youtube.comyoutube.com

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Range |

|---|---|---|

| ¹³C NMR | Chemical Shifts (δ) | Data available in public chemical databases like PubChem. nih.gov |

| IR Spectroscopy | Key Absorptions (cm⁻¹) | Expected peaks for O-H, C=O (ketone), C-H (aromatic/aliphatic). |

| UV-Vis Spectroscopy | Maximum Absorbance (λmax) | Dependent on solvent, characteristic of the substituted tetralin chromophore. |

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of tetralin derivatives. google.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating this compound from related impurities. UV detection is typically employed, monitoring at a wavelength where the compound exhibits strong absorbance. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For a compound like this compound, derivatization (e.g., silylation or acetylation of the hydroxyl group) may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov The gas chromatogram provides retention time for identification, while the mass spectrometer fragments the molecule, yielding a characteristic mass spectrum that serves as a molecular fingerprint. unibo.itnih.gov This technique is highly sensitive and specific, making it ideal for detecting trace amounts of the compound and its byproducts. ajbls.com

Mass Spectrometry for Structural Elucidation and Metabolic Studies

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, providing valuable information about its structure and connectivity. mdpi.com The fragmentation patterns are often diagnostic and can help distinguish between isomers. nih.govresearchgate.net

The phenolic hydroxyl group and the benzylic positions on the tetralin ring make this compound susceptible to oxidative metabolism. nih.govnih.gov Mass spectrometry is a key tool for identifying the products of these oxidation reactions. mdpi.com Metabolic studies, often using liver microsomes or other biological systems, can generate metabolites that are then analyzed by techniques like LC-MS/MS. By comparing the mass spectra of the parent compound with its metabolites, researchers can identify transformations such as hydroxylation, dehydrogenation, or conjugation (e.g., with glucuronic acid). nih.govnih.gov The precise mass measurements help in proposing the chemical formulas of the metabolites, and the fragmentation patterns provide clues to where the modifications have occurred on the molecule. researchgate.net

In vitro systems are frequently used to simulate and study the metabolic oxidation of phenolic compounds without the complexity of a whole organism. nih.govspringernature.com These methods can provide insight into the potential transformation pathways of this compound.

Electrochemical Methods: Cyclic voltammetry can be used to study the oxidation potential of the phenolic group, mimicking the initial electron transfer steps of metabolic oxidation.

Chemical Oxidation Systems: Reagents like Fenton's reagent (iron salts and hydrogen peroxide) or metal catalysts can be used to generate oxidative species that react with the compound. researchgate.net

Enzymatic Systems: Isolated enzymes, such as cytochrome P450s or peroxidases, can be used to study specific metabolic reactions.

The products formed in these in vitro systems are analyzed using chromatographic and spectrometric techniques (HPLC, GC-MS, LC-MS) to identify the resulting oxidation products, which may include quinones or hydroxylated derivatives. mdpi.comnih.gov

Computational Chemistry and In Silico Modeling

Computational methods provide a theoretical framework to predict and understand the behavior of this compound at a molecular level, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. mdpi.com Given the structural similarity of the hydroxytetralin core to ligands for various receptors, such as serotonin (B10506) (5-HT) receptors, molecular docking could be employed to investigate the potential interactions of this compound with these biological targets. nih.govnih.gov

In a typical docking simulation, a 3D model of the target protein is used. rsc.org The this compound molecule is then computationally placed into the binding site of the protein in various conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most likely binding mode. researchgate.net These simulations can identify key interactions, such as hydrogen bonds between the hydroxyl or acetyl groups of the ligand and amino acid residues in the receptor's binding pocket, which are crucial for molecular recognition. mdpi.com

Table 2: Potential Molecular Docking Parameters for this compound

| Parameter | Description | Example Target |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | Human Serotonin Receptor (e.g., 5-HT1A, 5-HT2A). nih.govrsc.org |

| Ligand | The small molecule being docked. | This compound |

| Docking Software | The program used to perform the simulation. | AutoDock, Surflex-Dock, GOLD. nih.gov |

| Scoring Function | Algorithm to estimate binding affinity (e.g., in -log10(Kd)). nih.gov | Varies by software; predicts binding energy. |

| Key Interactions | Predicted molecular interactions stabilizing the complex. | Hydrogen bonds, hydrophobic interactions, π-π stacking. |

Computer-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a rational and efficient approach to identifying and optimizing potential therapeutic agents. mdpi.com These computational methods are broadly categorized into structure-based and ligand-based approaches. mdpi.com In the context of this compound research, CADD strategies are pivotal for elucidating its potential interactions with biological targets and for guiding the synthesis of more potent and selective derivatives.

One of the primary structure-based CADD methods is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net For this compound, molecular docking could be employed to screen its binding against a panel of known protein targets, such as serotonin receptors, for which related tetralin derivatives have shown affinity. nih.gov The process involves preparing a 3D structure of the target protein and computationally placing the this compound molecule into the active site. The resulting binding poses are then scored based on various parameters, such as intermolecular forces and conformational changes, to estimate the binding energy. researchgate.net

Pharmacophore modeling is another powerful CADD strategy, which focuses on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target receptor. mdpi.com By analyzing the structure of this compound and comparing it to known active ligands for a particular target, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features, potentially leading to the discovery of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies represent a ligand-based approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While extensive QSAR studies on a series of this compound analogs are not yet available, this methodology holds significant promise. By synthesizing and testing a range of derivatives with systematic modifications to the this compound scaffold, a robust QSAR model could be developed. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

The table below illustrates the types of CADD strategies that could be applied to this compound research and their respective objectives.

| CADD Strategy | Objective | Potential Application for this compound |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | To identify potential protein targets and elucidate the molecular interactions of this compound. |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | To design new molecules with improved activity based on the key features of this compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | To predict the biological activity of novel derivatives of this compound. |

Prediction of Pharmacological Profiles and Bioavailability

The prediction of a compound's pharmacological profile and bioavailability is a critical step in the drug discovery process, and computational methods play an increasingly important role in this assessment. For this compound, in silico tools can provide valuable insights into its likely behavior in the body, helping to guide further experimental studies.

The pharmacological profile of a compound is largely determined by its interactions with various biological targets. As discussed in the previous section, CADD techniques like molecular docking can be used to predict the binding of this compound to a range of receptors, enzymes, and ion channels. By screening against a broad panel of targets, a preliminary "off-target" profile can be generated, which can help to anticipate potential side effects.

Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is influenced by a variety of factors, including absorption, distribution, metabolism, and excretion (ADME). semanticscholar.org A number of computational models have been developed to predict these ADME properties based on a molecule's physicochemical characteristics.

The physicochemical properties of this compound, such as its molecular weight, lipophilicity (LogP), and polar surface area, can be calculated from its chemical structure. nih.gov These parameters are then used as inputs for various predictive models, such as Lipinski's Rule of Five, which provides a general guideline for the drug-likeness of a molecule. mdpi.com

The following table presents a hypothetical in silico ADME profile for this compound, illustrating the types of data that can be generated through computational prediction.

| ADME Property | Predicted Value | Implication |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Moderate | May have the potential to act on targets within the central nervous system. |

| CYP450 Inhibition | Low | Reduced likelihood of drug-drug interactions mediated by cytochrome P450 enzymes. |

| Oral Bioavailability (%) | >80% | Predicted to have good oral bioavailability. |

It is important to note that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable framework for prioritizing compounds for further development and for designing experiments to assess their pharmacological and pharmacokinetic properties.

Future Perspectives and Emerging Research Avenues for 6 Acetyl 5 Hydroxytetralin

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural framework of 6-Acetyl-5-hydroxytetralin, featuring a tetrahydronaphthalene core, is present in numerous compounds with established therapeutic value. researchgate.net This shared structural heritage suggests that this compound may possess a wider range of biological activities than is currently known. Future research will likely focus on systematic screening and investigation into new therapeutic areas.

Potential Areas for Investigation:

Anticancer Properties: Derivatives of the related compound 6-acetyltetralin have been synthesized and shown to possess moderate activity against cancer cell lines such as HeLa and MCF-7. mdpi.com This suggests that this compound itself could be a candidate for anticancer screening and development.

Neurological and Psychiatric Disorders: The tetralin ring is a crucial component of sertraline, a widely used antidepressant. researchgate.net Other derivatives have been associated with anxiolytic and antidepressant effects. mdpi.com This precedent warrants the investigation of this compound and its potential analogues for activity related to central nervous system disorders.

Antimicrobial and Antiviral Effects: Various tetralin-heterocycle derivatives have demonstrated anti-HIV and antibacterial activities. mdpi.com Given the urgent need for new antimicrobial agents, screening this compound against a broad spectrum of bacteria and viruses could uncover valuable lead compounds.

Cardiovascular Applications: Research has pointed to hypotensive (blood pressure lowering) and antiarrhythmic (correcting irregular heartbeats) properties in certain tetralin derivatives. mdpi.com These findings provide a rationale for evaluating this compound for potential cardiovascular benefits.

Dopaminergic Activity: Analogues of 5,6-dihydroxy-2-aminotetralins are known to interact with dopamine (B1211576) receptors, suggesting a potential role in conditions like Parkinson's disease. nih.gov The structural similarity makes this compound a candidate for investigation into its effects on the dopaminergic system.

A comprehensive screening of this compound against a diverse array of biological targets is a critical next step to unlocking its full therapeutic potential.

Development of Highly Selective and Potent Analogues

The modification of a lead compound to create analogues with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. For this compound, future research will involve the strategic chemical modification of its structure to enhance its biological activity. This process relies on understanding the structure-activity relationship (SAR), which describes how specific structural features of a molecule influence its biological effects. nih.gov

Strategies for Analogue Development:

Modification of Functional Groups: The acetyl (-COCH₃) and hydroxyl (-OH) groups on the this compound molecule are prime targets for chemical modification. For instance, converting the acetyl group into other functionalities, such as pyrazolines or pyridines, has been shown to yield compounds with anticancer activity in related tetralin structures. mdpi.com

Stereochemical Exploration: The spatial arrangement of atoms (stereochemistry) can have a profound impact on a molecule's interaction with biological targets. Synthesizing and testing different stereoisomers of this compound and its derivatives could lead to the discovery of more potent and selective compounds.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological properties. For example, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors to optimize target binding.

The development of novel analogues will be guided by SAR studies, where systematic changes to the molecule's structure are correlated with changes in biological activity. nih.govresearchgate.net This iterative process of design, synthesis, and testing is essential for creating drug candidates with optimal therapeutic profiles. For example, in other molecular systems, the addition of specific heterocyclic rings has been shown to influence whether a compound acts as an agonist or an antagonist at a particular receptor. nih.gov

| Compound Class | Reported Biological Activity | Reference |

|---|---|---|

| Tetralin-pyrazoline derivatives | Anticancer | mdpi.com |

| 5,6-dihydroxy-2-aminotetralin analogues | Dopaminergic | nih.gov |

| General Tetralin derivatives | Anti-HIV, Antibacterial, Antidepressant | researchgate.netmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govnih.gov These computational tools can be applied to the study of this compound to accelerate the identification of new activities and the design of superior analogues.

Applications of AI and ML:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. nih.govgithub.io For this compound, ML models could predict potential activities, such as antioxidant capacity or cytotoxicity, based solely on its molecular structure. nih.govresearchgate.net

Virtual Screening: AI can be used to screen vast virtual libraries of molecules to identify those most likely to interact with a specific biological target. d4-pharma.com This allows researchers to prioritize which analogues of this compound to synthesize and test in the lab.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. d4-pharma.comyoutube.com These models could be used to generate novel tetralin-based structures that are optimized for high potency and selectivity against a particular disease target.

Structure-Activity Relationship (QSAR) Analysis: Quantitative structure-activity relationship (QSAR) models use machine learning to build mathematical relationships between the chemical structure of a compound and its biological activity. ijain.org This can provide deep insights into the key molecular features required for a desired effect, guiding the design of more effective analogues. frontiersin.org

Translational Research from Bench to Clinical Applications

Translational research is the process of "translating" findings from basic scientific research into practical applications, such as new medicines. nih.gov For this compound or any of its promising analogues, this involves a multi-stage journey from the laboratory bench to potential clinical trials in humans.

Key Stages of Translational Research:

Preclinical Development: This phase involves extensive laboratory testing to evaluate the safety and efficacy of a drug candidate before it is tested in humans. ppd.com

In vitro studies: Testing the compound on isolated cells or molecules to understand its mechanism of action.

In vivo studies: Evaluating the compound's effects in animal models of disease to assess its efficacy and potential side effects. nih.gov

Toxicology studies: Determining the potential toxicity of the compound at various doses. ppd.com

Lead Optimization: Promising compounds from initial screening are chemically modified to improve their drug-like properties (e.g., solubility, stability, and metabolic profile). ppd.com

Investigational New Drug (IND)-Enabling Studies: This is the final stage of preclinical research, where a comprehensive data package on the compound's safety, pharmacology, and manufacturing is compiled for submission to regulatory authorities like the FDA. ppd.com

Clinical Trials: If the IND application is approved, the drug candidate can enter clinical trials, which are conducted in phases to evaluate its safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Acetyl-5-hydroxytetralin with high purity?

- Methodological Answer : Synthesis typically involves acetylation of 5-hydroxytetralin derivatives using acetic anhydride or acetyl chloride under controlled acidic/basic conditions. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Confirm purity using HPLC (>95%) and structural identity via -/-NMR and FT-IR spectroscopy. Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Q. How should researchers design initial toxicity screening for this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity:

- In vitro : Use cell lines (e.g., HepG2 for hepatotoxicity) to assess IC values via MTT assays.

- In vivo : Start with rodent models (oral/dermal exposure) at sublethal doses (10–100 mg/kg), monitoring hematological, hepatic, and renal biomarkers. Cross-reference ATSDR’s framework for naphthalene derivatives to identify endpoints like oxidative stress or genotoxicity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize:

- Spectroscopy : NMR for structural confirmation, FT-IR for functional groups.

- Chromatography : HPLC-MS for purity and degradation products.

- Thermal Analysis : DSC/TGA to evaluate stability. Compare spectral data with libraries (e.g., ATR Standard Library) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic pathways be resolved?

- Methodological Answer :

- Comparative Assays : Use isotopically labeled -6-Acetyl-5-hydroxytetralin in microsomal studies (human/rodent liver S9 fractions) to track metabolites via LC-HRMS.

- Cross-Validation : Replicate findings using alternative models (e.g., zebrafish embryos) and compare with computational predictions (CYP450 enzyme docking simulations). Address discrepancies by re-evaluating extraction protocols or contamination risks .

Q. What experimental strategies mitigate instability of this compound under varying pH and temperature?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (ICH Q1A guidelines) at pH 1–9 and 40–60°C. Monitor degradation kinetics via UV-Vis spectroscopy.

- Formulation : Encapsulate in cyclodextrins or liposomes to enhance shelf life. Validate using XRD to confirm complexation and DSC for thermal stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., estrogen receptors) using software like AutoDock Vina. Validate with in vitro assays (e.g., luciferase reporter gene assays).

- QSAR Analysis : Build models using descriptors like logP and polar surface area to predict bioavailability. Cross-check with experimental ADME data .

Data Analysis & Validation

Q. What statistical approaches are appropriate for dose-response studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (software: GraphPad Prism) to calculate EC/LD.

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons. Visualize with dose-response curves and residual plots to assess model fit .

Q. How should researchers address variability in toxicity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies using random-effects models (RevMan software). Adjust for covariates like species/strain differences.

- Sensitivity Testing : Re-run assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) to isolate protocol-driven variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.